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Compound of Interest

Compound Name: Chloramine-b hydrate

Cat. No.: B1591345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chloramine-B
hydrate, a significant compound in medicinal and organic chemistry. The document details

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data, along with the experimental protocols for their acquisition. This guide is

intended to serve as a comprehensive resource for researchers and professionals engaged in

the analysis and application of this compound.

Spectroscopic Data of Chloramine-B Hydrate
The following sections present a summary of the key spectroscopic data for Chloramine-B
hydrate. While direct access to proprietary spectral databases is restricted, this guide provides

representative data based on available information for Chloramine-B hydrate and closely

related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For Chloramine-B hydrate, both ¹H and ¹³C NMR spectra provide characteristic signals

corresponding to its molecular structure. The data presented here is based on typical chemical

shifts for the functional groups present in the molecule.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for Chloramine-B Hydrate (Representative)
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Chemical Shift (δ) ppm Multiplicity Assignment

7.40 - 7.60 Multiplet
Aromatic protons (meta and

para to -SO₂NCl⁻)

7.80 - 8.00 Multiplet
Aromatic protons (ortho to -

SO₂NCl⁻)

Table 2: ¹³C NMR Spectroscopic Data for Chloramine-B Hydrate (Representative)

Chemical Shift (δ) ppm Assignment

126.0 - 129.0 Aromatic CH (ortho and meta)

132.0 - 134.0 Aromatic CH (para)

140.0 - 143.0 Aromatic C (ipso, attached to S)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their

vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly

suitable for solid samples like Chloramine-B hydrate. The characteristic absorption bands are

indicative of the sulfonyl, N-Cl, and aromatic groups.

Table 3: FT-IR Spectroscopic Data for Chloramine-B Hydrate (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3600 Broad
O-H stretch (water of

hydration)

3000 - 3100 Medium Aromatic C-H stretch

1630 - 1650 Medium
H-O-H bend (water of

hydration)

1440 - 1480 Strong Aromatic C=C stretch

1300 - 1350 Strong Asymmetric SO₂ stretch

1150 - 1180 Strong Symmetric SO₂ stretch

900 - 950 Medium S-N stretch

680 - 750 Strong
Aromatic C-H bend (out-of-

plane)

550 - 650 Medium N-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For aromatic compounds like Chloramine-B hydrate, characteristic absorption bands arise

from π → π* transitions in the benzene ring.

Table 4: UV-Vis Spectroscopic Data for Chloramine-B Hydrate (Representative)

Wavelength (λmax)
nm

Molar Absorptivity
(ε) L mol⁻¹ cm⁻¹

Solvent Assignment

~ 220 - 230 ~ 8000 - 12000 Methanol or Water
π → π* transition

(Benzene ring)

~ 260 - 270 ~ 500 - 1000 Methanol or Water

π → π* transition

(Benzene ring, fine

structure)
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is

employed for analysis.

Sample Preparation:

Approximately 10-20 mg of Chloramine-B hydrate is accurately weighed and dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable

internal standard for D₂O, is added.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans is required. Proton decoupling is typically used to simplify the spectrum and

improve sensitivity.
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Sample Preparation

Data Acquisition

Data Processing

Weigh Chloramine-B Hydrate Dissolve in Deuterated Solvent Transfer to NMR Tube Place Sample in NMR Spectrometer
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Process FID (FT, Phasing, Baseline Correction) Analyze Spectrum (Peak Picking, Integration)

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

ATR-FTIR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is

used.

Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)

and allowing it to dry completely.

A small amount of solid Chloramine-B hydrate powder is placed directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.[4]

A pressure arm is applied to ensure good contact between the sample and the crystal.[5]

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.
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Sample Preparation Data Acquisition Data Processing
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ATR-FTIR Spectroscopy Experimental Workflow

UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Sample Preparation:

A stock solution of Chloramine-B hydrate is prepared by accurately weighing a known

amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g.,

methanol or deionized water) in a volumetric flask.

A series of standard solutions of varying concentrations are prepared by diluting the stock

solution.

Data Acquisition:

The spectrophotometer is calibrated using a blank solution (the solvent used for sample

preparation).

The absorbance of each standard solution is measured over a specific wavelength range

(e.g., 200-400 nm).

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
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UV-Vis Spectroscopy Experimental Workflow

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression where the information

from each technique complements the others to confirm the structure and purity of the

compound.

Spectroscopic Analysis
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Logical Flow of Spectroscopic Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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